

Application Notes: Diisopropylamine Hydrochloride in Agrochemical Synthesis

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Compound of Interest

Compound Name: Diisopropylamine hydrochloride

Cat. No.: B1251645

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Introduction

Diisopropylamine hydrochloride is a versatile secondary amine salt that serves as a crucial building block in organic synthesis. In the agrochemical industry, its deprotonated form, diisopropylamine, functions as a potent nucleophile for constructing a variety of active ingredients, particularly within the thiocarbamate class of herbicides. These herbicides are vital for controlling weeds in numerous crops, contributing to global food security.^[1] This document provides detailed protocols for the synthesis of the herbicide Triallate, a representative thiocarbamate, using **diisopropylamine hydrochloride** as the starting material for the amine moiety. The process involves the formation of a key intermediate, diisopropylthiocarbamoyl chloride, followed by its conversion to the final product.

Principle of Reaction

The synthesis of thiocarbamate herbicides like Triallate from **diisopropylamine hydrochloride** is conceptually a two-stage process. First, the hydrochloride salt must be neutralized with a base to liberate the free diisopropylamine. This free amine is then used to synthesize a highly reactive intermediate, diisopropylthiocarbamoyl chloride. This intermediate is subsequently reacted with a suitable thiol-containing compound to form the final S-thiocarbamate product.

Application 1: Synthesis of Triallate Herbicide

Triallate (S-2,3,3-trichloroallyl diisopropylthiocarbamate) is a selective, pre-emergence herbicide used to control wild oats and other grass weeds in various crops.^[2] The following

protocols describe a representative synthesis pathway.

Protocol 1: Preparation of Diisopropylthiocarbamoyl Chloride Intermediate

This protocol is adapted from a general, validated procedure for the synthesis of thiocarbamoyl chlorides. It outlines the reaction of diisopropylamine with thiophosgene.

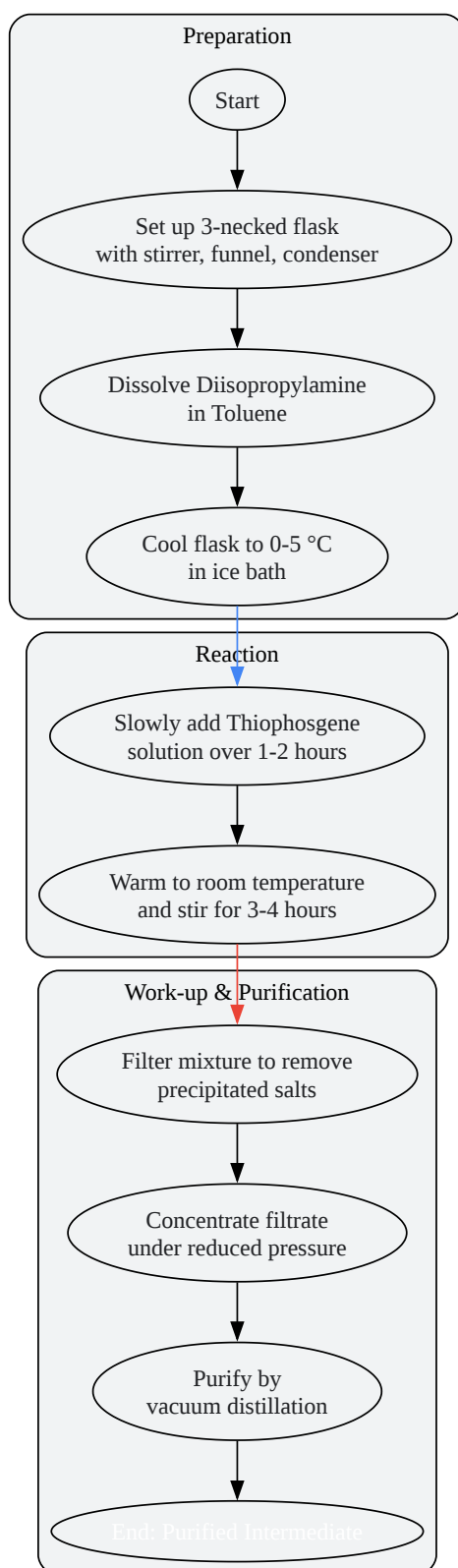
Note on Starting Material: If using **diisopropylamine hydrochloride**, it must first be converted to free diisopropylamine. This can be achieved by dissolving the hydrochloride salt in water, adding an equimolar amount of a strong base like sodium hydroxide (NaOH), and extracting the liberated diisopropylamine with a suitable organic solvent (e.g., diethyl ether). The organic extract should be dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4) and the solvent removed under reduced pressure before proceeding.

Experimental Protocol:

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize excess thiophosgene and HCl byproduct), add a solution of diisopropylamine (1.0 mole) in 300 mL of an inert solvent such as toluene.
- **Reagent Addition:** Cool the flask in an ice bath to 0-5 °C. Slowly add a solution of thiophosgene (1.0 mole) in 100 mL of toluene via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Filter the reaction mixture to remove any precipitated **diisopropylamine hydrochloride** (formed as a byproduct).
- **Purification:** Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude diisopropylthiocarbamoyl chloride can be purified by vacuum distillation.

Quantitative Data (Theoretical):

Reagent/Product	Molecular Wt.	Moles	Quantity	Role
Diisopropylamine	101.19 g/mol	1.0	101.2 g	Reactant
Thiophosgene	114.98 g/mol	1.0	115.0 g	Reactant
Toluene	-	-	400 mL	Solvent
Diisopropylthiocarbamoyl Chloride	195.73 g/mol	~1.0	~195.7 g	Product



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Protocol 2: Synthesis of Triallate

This protocol describes the S-alkylation of a dithiocarbamate salt, formed in situ, with 1,2,3-trichloropropene. This method is based on the principles outlined in U.S. Patent 3,330,821.

Experimental Protocol:

- **Reaction Setup:** Equip a flask with a stirrer, thermometer, and two dropping funnels.
- **Charge Reagents:** Charge the flask with diisopropylamine (1.0 mole), sodium hydroxide (1.0 mole) as a 50% aqueous solution, and a suitable solvent like isopropanol (250 mL).
- **Intermediate Formation:** Cool the mixture to 20-30 °C. Simultaneously add carbon disulfide (1.0 mole) and 1,2,3-trichloropropene (1.0 mole) from separate dropping funnels over approximately 1 hour. Maintain the temperature below 40 °C using external cooling.
- **Reaction:** After the addition is complete, continue stirring the mixture at 30-40 °C for an additional 2 hours to ensure the reaction goes to completion.
- **Work-up:** Add 200 mL of water to the reaction mixture. The organic layer containing the product will separate.
- **Purification:** Separate the lower organic layer. Wash it with water to remove any remaining salts. Remove any residual solvent and volatile impurities under reduced pressure to yield the final product, Triallate, as an oily liquid.

Quantitative Data (Theoretical):

Reagent/Product	Molecular Wt.	Moles	Quantity	Role
Diisopropylamine	101.19 g/mol	1.0	101.2 g	Reactant
Carbon Disulfide	76.14 g/mol	1.0	76.1 g	Reactant
Sodium Hydroxide	40.00 g/mol	1.0	40.0 g	Base
1,2,3-Trichloropropene	145.40 g/mol	1.0	145.4 g	Alkylating Agent
Triallate	304.68 g/mol	~1.0	~304.7 g	Product

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for layout Triallate -> {NaCl, H2O} [style=invis]; // for layout
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Safety Precautions

- Diisopropylamine and its hydrochloride salt are corrosive and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Thiophosgene and Carbon Disulfide are highly toxic, volatile, and flammable. All manipulations should be performed in a well-ventilated fume hood.
- 1,2,3-Trichloropropene is a toxic and corrosive chlorinated hydrocarbon. Avoid inhalation and skin contact.
- The reactions can be exothermic. Proper temperature control and cooling capabilities are essential.

Conclusion

Diisopropylamine hydrochloride is a readily available and effective precursor for the synthesis of important agrochemicals. Through straightforward neutralization and subsequent reaction, it can be incorporated into complex molecules like the thiocarbamate herbicide Triallate. The protocols provided herein offer a representative guide for researchers in the field of agrochemical development, demonstrating the utility of this reagent in constructing commercially relevant compounds.

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References

- 1. Triallate | C₁₀H₁₆Cl₃NOS | CID 5543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7402689B2 - Vinylchloroformate-free synthesis of vinyl and allyl(thio) carbamates - Google Patents [patents.google.com]
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